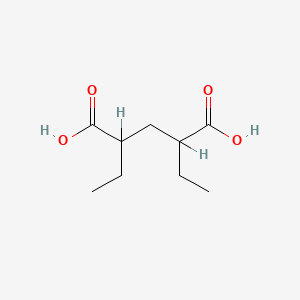

2,4-Diethylglutaric Acid

Description

Contextual Significance of Dicarboxylic Acids in Complex Molecule Synthesis

Dicarboxylic acids are a fundamental class of organic compounds distinguished by the presence of two carboxylic acid functional groups (-COOH). longdom.org This dual functionality makes them exceptionally versatile and powerful tools in organic synthesis. longdom.org They serve as common starting materials, or synthons, for a wide array of more complex molecules because their carboxyl groups can be readily converted into other reactive functional groups, such as acid chlorides or anhydrides. longdom.org These reactive intermediates can then be used to form esters, amides, and other moieties, establishing dicarboxylic acids as crucial building blocks. longdom.org

The structural properties of dicarboxylic acids also allow them to participate in a variety of carbon-carbon bond-forming reactions and polymerizations. For instance, they are key reactants in the synthesis of polyesters and polyamides, where the two acid groups enable the formation of long polymer chains. longdom.orgresearchgate.net The presence of two carboxyl groups can also influence the physical properties of materials by hardening the structure of hydrogen-bonded networks. researchgate.net In the synthesis of intricate natural products and pharmaceuticals, dicarboxylic acids can be employed in reactions like the Diels-Alder cycloaddition to construct cyclic frameworks, highlighting their indispensable role in modern organic chemistry. longdom.org

Overview of 2,4-Diethylglutaric Acid as a Key Synthetic Intermediate in Academic Research

Within the broader class of dicarboxylic acids, this compound (CAS No. 27899-21-4) is recognized as a key intermediate in specialized organic synthesis. lookchem.comvulcanchem.com Its structure is particularly valuable for creating a range of complex organic molecules and serves as a versatile building block in both chemical research and development. lookchem.com

The utility of this compound extends to several areas of applied chemistry. It is utilized as a foundational component for the preparation of certain pharmaceuticals, where its specific structure allows for the synthesis of bioactive molecules with potential therapeutic applications. lookchem.com Furthermore, it functions as an intermediate in the manufacturing of fragrances and dyes, demonstrating its multifaceted role in the chemical industry. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 27899-21-4 |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Appearance | Colorless Solid |

| Melting Point | 73-75°C |

| Solubility | Insoluble in water; Soluble in organic solvents |

Data sourced from LookChem lookchem.com

Isomeric Forms of this compound: DL- and meso-Mixtures in Chemical Investigations

A critical aspect of the chemistry of this compound is its stereochemistry. The molecule possesses two chiral centers at carbons C2 and C4, the points where the ethyl groups are attached. The presence of two stereocenters means that the compound can exist in different spatial arrangements, known as stereoisomers.

For this compound, there are three possible stereoisomers:

A pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (2R,4R)-2,4-diethylglutaric acid and (2S,4S)-2,4-diethylglutaric acid. A 50:50 mixture of these two enantiomers is known as a racemic mixture, or the DL-form.

A meso-compound, designated as (2R,4S)-2,4-diethylglutaric acid. This isomer contains a plane of symmetry within the molecule, which means it is achiral and does not have an enantiomer.

This stereoisomerism is a well-documented feature for analogous compounds like 2,4-dimethylglutaric acid, where the meso and DL-forms are used to synthesize stereochemically distinct products, such as novel bis(crown ether)s. oup.com The ability to isolate or selectively synthesize these individual stereoisomers of this compound is crucial in advanced synthesis, particularly in pharmaceutical applications where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

Table 2: Stereoisomers of this compound

| Isomeric Form | Description | Chirality |

|---|---|---|

| (2R,4R) | Enantiomer | Chiral |

| (2S,4S) | Enantiomer (mirror image of 2R,4R) | Chiral |

| DL-Mixture | Racemic mixture of (2R,4R) and (2S,4S) | Achiral (net) |

| meso-Form (2R,4S) | Diastereomer of the enantiomers; has an internal plane of symmetry | Achiral |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diethylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAKZVDHZILFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(CC)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468983 | |

| Record name | 2,4-Diethylglutaric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27899-21-4 | |

| Record name | 2,4-Diethylglutaric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diethylglutaric Acid (DL- and meso- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,4 Diethylglutaric Acid

Strategic Approaches to the Preparation of 2,4-Diethylglutaric Acid

The preparation of this compound can be approached through various synthetic strategies, building upon established methods for the synthesis of substituted glutaric acid derivatives. These methods often involve the formation of the carbon skeleton followed by functional group manipulations to yield the desired dicarboxylic acid.

General Considerations in the Synthesis of Substituted Glutaric Acid Derivatives

The synthesis of glutaric acids with substituents at the 2 and 4 positions can be achieved through several general methodologies. One common approach involves the dehydrogenation of the corresponding diol. For instance, this compound has been synthesized from 2,4-diethyl-1,5-pentanediol. In a specific example, the dehydrogenation reaction is carried out in the presence of a catalyst system, such as an iridium complex with a functional bipyridonate ligand, in an aqueous solution. sci-hub.se The reaction proceeds to form the dipotassium (B57713) salt of the glutaric acid, which is then acidified to yield the final product. google.com The crude this compound can be purified by crystallization from a suitable solvent like n-hexane. google.com

Another general strategy for the synthesis of substituted glutaric acids involves the Michael addition of a malonic ester to an α,β-unsaturated carbonyl compound, followed by hydrolysis and decarboxylation. While not explicitly detailed for the diethyl derivative in the searched literature, this remains a viable and widely used method for constructing the glutaric acid backbone.

A summary of a synthetic approach to this compound is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Purity | Yield | Reference |

| 2,4-Diethyl-1,5-pentanediol | 1. Iridium catalyst, aqueous base 2. Sulfuric acid | This compound | 98.3% | 79.1% | google.com |

Emerging Synthetic Methodologies for the Preparation of Chiral Dicarboxylic Acids

The development of stereoselective syntheses of dicarboxylic acids is a significant area of research, particularly for applications in pharmaceuticals and materials science. While specific methods for the chiral synthesis of this compound were not prominently found, emerging methodologies for related chiral dicarboxylic acids can be considered. One such approach is the use of enzymatic or microbial transformations. For example, the enantioselective hydrolysis of racemic diesters of 2,4-dimethylglutaric acid using microbial esterases has been reported to produce optically active monoesters. This strategy allows for the separation of enantiomers and the creation of chiral building blocks. sci-hub.se Such biocatalytic methods offer a promising avenue for the future development of chiral syntheses of this compound and its derivatives.

Derivatization Chemistry of this compound

The two carboxylic acid functional groups of this compound allow for a variety of derivatization reactions, most notably the formation of esters and anhydrides. These derivatives are often key intermediates in further synthetic transformations.

Investigations into Esterification Reactions and Monoester Synthesis

The esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. For instance, the synthesis of bis(2-ethylhexyl) 2,4-diethylglutarate involves the reaction of this compound with 2-ethylhexanol in toluene, using p-toluenesulfonic acid monohydrate as a catalyst. The reaction is typically carried out under reflux, and the resulting diester can be purified after neutralization and removal of the solvent. google.com

The synthesis of monoesters of dicarboxylic acids presents a greater challenge due to the potential for the formation of diesters. While specific methods for the monoesterification of this compound were not detailed in the provided search results, general techniques for selective monoester synthesis often involve the use of a large excess of the dicarboxylic acid relative to the alcohol or employing protecting group strategies.

The following table summarizes an example of a diesterification reaction of this compound.

| Reactants | Catalyst | Solvent | Reaction Conditions | Product | Yield | Reference |

| This compound, 2-Ethylhexanol | p-Toluenesulfonic acid monohydrate | Toluene | Reflux, 5 hours | Bis(2-ethylhexyl) 2,4-diethylglutarate | 98.4% | google.com |

Research on Anhydride (B1165640) Formation and Subsequent Chemical Transformations

Substituted glutaric acids can undergo intramolecular dehydration to form cyclic anhydrides. The existence of 2,4-diethylglutaric anhydride is noted in the chemical literature. google.com The formation of such anhydrides is typically achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride or acetyl chloride.

These anhydrides are reactive intermediates that can undergo various chemical transformations. For example, they can react with alcohols to form monoesters or with amines to form monoamides. The ring-opening of the anhydride provides a regioselective route to monosubstituted derivatives of the glutaric acid. While specific reactions of 2,4-diethylglutaric anhydride were not detailed, it is expected to undergo such nucleophilic acyl substitution reactions, analogous to other substituted glutaric anhydrides.

Coordination Chemistry and Organometallic Applications of 2,4 Diethylglutaric Acid

Synthesis and Characterization of Metal Complexes Incorporating 2,4-Diethylglutaric Acid

The synthesis of metal complexes involving this compound typically involves the reaction of the acid with a corresponding metal salt or oxide in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their composition and bonding characteristics.

Coordination Interactions with Transition Metal Ions, including Organotin(IV) Ions

This compound has been shown to form stable complexes with a range of transition metal ions. A significant area of investigation has been its interaction with organotin(IV) moieties. For instance, the reaction of this compound with trialkyltin salts has led to the formation of new triorganotin(IV) complexes. researchgate.net These organotin(IV) carboxylates are of interest due to their potential applications as biocides and in materials science. acs.orgmdpi.comnih.govmdpi.com The synthesis of these complexes is often achieved through straightforward reactions, yielding compounds that can be characterized by elemental analysis, FT-IR spectroscopy, and NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn). researchgate.netmdpi.com

Ligand Behavior Analysis: Tetradentate Coordination in Complex Structures

A key feature of this compound in its metal complexes is its ability to act as a versatile ligand. In certain organotin(IV) complexes, structural analyses have revealed that the 2,4-diethylglutarate dianion behaves as a tetradentate ligand. researchgate.netwikipedia.org This means that it coordinates to the metal centers through four of its atoms, specifically the oxygen atoms of its two carboxylate groups. This tetradentate coordination mode is crucial in the formation of extended network structures. researchgate.net

Structural Elucidation of this compound-Derived Coordination Compounds

The precise determination of the three-dimensional arrangement of atoms within a coordination compound is fundamental to understanding its properties. X-ray crystallography has been an indispensable tool in this regard.

Formation of Extended Network Structures: Analysis of Two-Dimensional Frameworks

The tetradentate nature of the 2,4-diethylglutarate ligand facilitates the formation of extended network structures. In a notable example, the coordination of this compound with trimethyltin(IV) ions results in a two-dimensional (2D) network. researchgate.net In this structure, the 2,4-diethylglutarate ligands bridge the trimethyltin(IV) units, creating an extended polymeric framework. researchgate.net The formation of such 2D structures is a direct consequence of the ligand's ability to link multiple metal centers. The analysis of these frameworks provides insights into the principles of crystal engineering and the design of materials with specific topologies.

Functional Investigations of this compound-Based Coordination Polymers

Exploration of Catalytic Roles of Derived Organometallic Complexes

The field of organometallic catalysis frequently employs metal complexes with tailored ligand environments to achieve specific chemical transformations. Ligands play a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing catalytic activity and selectivity.

Despite the potential for the ethyl groups at the 2 and 4 positions of the glutaric acid backbone to create a unique steric environment around a metal center, a search of the current scientific literature does not yield specific examples of organometallic complexes derived from this compound being investigated for their catalytic roles. Research on related dicarboxylic acids suggests that such complexes could potentially be active in reactions like polymerization or oxidation, but empirical data for this compound derivatives is not present in available studies.

Research into the Development of Novel Materials through Coordination Chemistry Principles

Coordination polymers and metal-organic frameworks (MOFs) are at the forefront of materials science, with applications in gas storage, separation, and sensing. The structure and properties of these materials are dictated by the geometry of the organic linker and the coordination preferences of the metal ion.

While the coordination chemistry of glutaric acid and its substituted derivatives, such as 2,2-dimethylglutaric acid, has led to the development of novel materials with interesting structural and functional properties, there is a notable absence of research focused on the use of this compound as a linker in coordination polymers. Consequently, there are no detailed research findings on novel materials developed from this specific compound. The influence that the stereochemistry and flexibility of the 2,4-diethylglutarate ligand might have on the resulting framework architecture remains an unexplored area of research.

Due to the lack of specific research data on the catalytic and material science applications of this compound, no data tables with detailed research findings can be generated at this time.

Advanced Research Applications of 2,4 Diethylglutaric Acid Derivatives in Chemical Biology

Biomedical Research Contexts of 2,4-Diethylglutaric Acid Complexes and Derivatives

While direct studies on this compound complexes are not extensively documented, research into structurally similar dicarboxylic acids provides a framework for their potential biomedical applications. Derivatives of glutaric acid and its analogues are investigated for their roles in various biological pathways.

Studies on Peroxidation Processes: Influence of Derived Complexes on Oleic Acid Peroxidation

The process of lipid peroxidation, a key factor in cellular damage, involves the oxidative degradation of lipids. Oleic acid, a monounsaturated fatty acid, is less susceptible to peroxidation than polyunsaturated fatty acids. nih.gov Research into the effects of various compounds on oleic acid peroxidation often aims to understand antioxidant and pro-oxidant activities that can influence cellular health. nih.govmdpi.com

Although no specific studies detailing the influence of this compound complexes on oleic acid peroxidation are available, the investigation of such interactions would be a valuable area of research. The structural characteristics of this compound derivatives could potentially influence the stability of oleic acid and modulate its oxidation, a process implicated in conditions like sepsis. plos.org

Investigation of Catalytic Effects on Enzymatic Systems: Lipoxygenase-catalyzed Peroxidation of Linoleic Acid Studies

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like linoleic acid, leading to the formation of lipid hydroperoxides. nih.govmdpi.com This process is a crucial step in the biosynthesis of various signaling molecules involved in inflammatory responses. nih.govnih.gov The study of inhibitors and modulators of LOX activity is a significant area of pharmacological research. mdpi.comnih.gov

Direct research on the catalytic effects of this compound derivatives on lipoxygenase-catalyzed peroxidation of linoleic acid has not been identified. However, given that various dicarboxylic acid derivatives can interact with enzyme active sites, it is plausible that derivatives of this compound could be synthesized to modulate LOX activity. Such studies would be essential to determine if these compounds could serve as potential regulators of inflammatory pathways.

Assessment of In Vitro Cytotoxicity of Derived Complexes against Specific Cell Lines (e.g., Leiomyosarcoma Cells)

Leiomyosarcoma is a rare and aggressive type of soft tissue sarcoma that originates from smooth muscle cells. nih.govoncotarget.com The development of novel therapeutic agents with selective cytotoxicity against cancer cells is a primary goal in oncology research. nih.govmdpi.com In vitro cytotoxicity assays are fundamental in screening potential anticancer compounds. nih.gov

While there is no specific data on the cytotoxicity of this compound derivatives against leiomyosarcoma cells, the broader field of medicinal chemistry often explores novel molecular scaffolds for their potential as anticancer agents. Research has shown that certain small molecules can induce proteotoxic stress and cell death in leiomyosarcoma cells. researchgate.net Future research could involve the synthesis and evaluation of this compound derivatives to assess their potential to induce apoptosis or inhibit proliferation in leiomyosarcoma and other cancer cell lines. oncotarget.comresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing 2,4-Diethylglutaric Acid with high purity?

- Methodological Answer : Synthesis typically involves the condensation of diethyl esters under acidic or anhydrous conditions. For optically active forms, resolution using chiral resolving agents (e.g., brucine) can separate enantiomers. Evidence from studies on structurally similar diethylglutaric acids indicates that heating the acid with acetyl chloride under vacuum yields stable anhydrides, which can be recrystallized for purity . Additionally, isotopic labeling (e.g., deuterated analogs) may require modified synthetic pathways, such as deuterium exchange during esterification .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify ethyl groups and carboxylic protons, and infrared (IR) spectroscopy to confirm carboxylic acid C=O stretches (~1700 cm⁻¹). Polarimetry is critical for characterizing optical activity: for example, (+)-2,4-diethylglutaric acid exhibits a specific rotation of +30.56° in ethanol, while the (-)-enantiomer shows -20.24° . Melting point analysis (e.g., 93.5–94.5°C for the racemic form) further distinguishes stereoisomers .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While specific safety data sheets (SDS) for this compound are limited, extrapolate protocols from structurally related dicarboxylic acids (e.g., glutaric acid). Use personal protective equipment (PPE), including nitrile gloves and goggles, and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how can their optical activity be quantified?

- Methodological Answer : Enantiomeric resolution can be achieved via chiral column chromatography or crystallization with resolving agents (e.g., brucine). Polarimetry is the primary method for quantifying optical activity: measure specific rotation at 20°C using a sodium D-line (589 nm) source. For example, the (+)-enantiomer of α,α'-diethylglutaric acid shows a rotation of +30.3°, while the (-)-form rotates at -24.6° . Validate purity using differential scanning calorimetry (DSC) to detect racemic mixtures.

Q. How do researchers address contradictions in data regarding the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use high-performance liquid chromatography (HPLC) to monitor degradation products (e.g., anhydrides or decarboxylated derivatives). For conflicting results, replicate experiments with standardized protocols and validate analytical methods via inter-laboratory comparisons. Systematic reviews of environmental and biomonitoring data, as applied to 2,4-D, provide a framework for resolving inconsistencies .

Q. What experimental designs are suitable for studying the reactivity of this compound anhydrides in nucleophilic environments?

- Methodological Answer : Prepare anhydrides by refluxing the acid with acetyl chloride. React the anhydride with nucleophiles (e.g., amines or alcohols) in aprotic solvents (e.g., THF) and monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Kinetic studies can assess steric effects from ethyl groups on reaction rates. Evidence from similar glutaric anhydrides suggests that steric hindrance may reduce nucleophilic attack efficiency .

Q. How can isotopic labeling (e.g., deuterium) be utilized in metabolic studies involving this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., 2,2,4,4-D₄-2,4-diethylglutaric acid) via acid-catalyzed deuterium exchange. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track isotopic distribution in biological matrices. This approach is critical for elucidating metabolic pathways, as demonstrated in studies on deuterated glutaric acid .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicological studies of this compound derivatives?

- Methodological Answer : Apply Dunnett’s multiple comparison test to compare treatment groups against a control, ensuring adjustments for Type I error inflation. For non-linear dose-response relationships, use log-logistic models or benchmark dose (BMD) analysis. Reference toxicological frameworks from 2,4-D studies, which emphasize rigor in biomonitoring data quality and exposure variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.